molecular formula C16H12O2 B14115602 4-(o-Tolyl)-2H-chromen-2-one

4-(o-Tolyl)-2H-chromen-2-one

Cat. No.: B14115602
M. Wt: 236.26 g/mol
InChI Key: RJENABICOAKXRW-UHFFFAOYSA-N
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Description

4-(o-Tolyl)-2H-chromen-2-one is a coumarin derivative characterized by an ortho-tolyl (o-tolyl) substituent at the 4-position of the chromen-2-one scaffold. Coumarins are bicyclic aromatic compounds with a benzopyrone core, renowned for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties . The o-tolyl group introduces steric and electronic effects that modulate the compound’s reactivity, solubility, and interactions with biological targets. For instance, substituted coumarins often undergo functionalization at the 3-, 4-, or 7-positions to enhance bioactivity, as seen in methylene thio-linked coumarins and indolyl-chromene hybrids .

Properties

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

4-(2-methylphenyl)chromen-2-one

InChI

InChI=1S/C16H12O2/c1-11-6-2-3-7-12(11)14-10-16(17)18-15-9-5-4-8-13(14)15/h2-10H,1H3

InChI Key

RJENABICOAKXRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)OC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(o-Tolyl)-2H-chromen-2-one typically involves the condensation of o-tolyl aldehyde with salicylaldehyde in the presence of a base, followed by cyclization. One common method is the Pechmann condensation, which uses acidic catalysts such as sulfuric acid or aluminum chloride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Pechmann condensation or other catalytic processes to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(o-Tolyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of the chromen-2-one core.

    Substitution: Various substituted chromen-2-one derivatives depending on the reagents used.

Scientific Research Applications

4-(o-Tolyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of dyes, fragrances, and optical brighteners.

Mechanism of Action

The mechanism of action of 4-(o-Tolyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Substituents Key Properties/Activities Reference
4-(o-Tolyl)-2H-chromen-2-one 4-o-tolyl Hypothesized enhanced lipophilicity
7-Chloro-4-(4-chlorophenyl) 7-Cl, 4-(4-Cl-Ph) Anticancer (HCT 116: IC₅₀ = 4.36 µM)
3-(4-Methoxybenzoyl) 3-(4-MeO-Bz) Tyrosine kinase inhibition
7-(Diethylamino)-4-methyl 7-NEt₂, 4-Me Fluorescent biosensing

Anticancer Potential

  • Methylene Thio-Linked Coumarins : Compound 145 (methoxy-substituted benzimidazole-coumarin hybrid) showed potent activity against MCF-7 breast cancer cells (IC₅₀ = 0.18 µM) .
  • Triazole-Methyl Coumarins: Compound 112c (4-((4-(benzylideneamino)-5-thioxo-triazol-3-yl)methyl)-2H-chromen-2-one) demonstrated an IC₅₀ of 4.36 µM against HCT 116 colon cancer cells, attributed to CDK2 inhibition .
  • Halogenated Derivatives : 7-Chloro-4-(4-chlorophenyl)-2H-chromen-2-one (CAS 1437756-74-5) showed enhanced cytotoxicity due to halogen-induced electron-withdrawing effects .

Table 2: Anticancer Activity of Selected Coumarins

Compound Cell Line IC₅₀ (µM) Mechanism Reference
Compound 145 MCF-7 0.18 Apoptosis induction
Compound 112c HCT 116 4.36 CDK2 inhibition
4-(4-Chlorophenyl)-derivative Not specified >50% potency Tyrosine kinase inhibition

Antimicrobial Activity

  • Oxazole-Chromen-2-one Hybrids: Compound 30 (3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one) exhibited potent antibacterial activity comparable to ciprofloxacin .
  • Triazole Derivatives : Compounds with thioether linkages (e.g., 4-((5-mercapto-triazol-3-yl)methoxy)-2H-chromen-2-one) showed moderate antifungal activity .

Antioxidant and Other Activities

  • Indolyl-Chromene Derivatives : Subbareddy et al. (2018) reported indolyl-4H-chromene-phenylprop-2-en-1-one derivatives with significant antioxidant activity (IC₅₀ = 1.2–2.8 µM in DPPH assays) .
  • Anticonvulsant Agents : 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones demonstrated efficacy in seizure models, highlighting the role of heterocyclic appendages .

Physicochemical Properties

  • Solubility and Stability: The o-tolyl group likely increases hydrophobicity compared to hydroxyl or amino-substituted coumarins (e.g., 4-hydroxy-2H-chromen-2-one, logP = 1.5) .
  • Crystallography: Analog 2-(2-oxo-2-(o-tolyl)ethyl)-4H-chromen-4-one (C₁₈H₁₄O₃) crystallizes in a monoclinic system, suggesting that steric bulk from o-tolyl may influence packing efficiency .

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